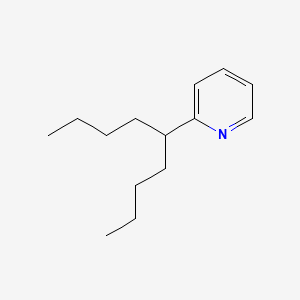

Pyridine, 2-(1-butylpentyl)-

Cat. No. B1266628

Key on ui cas rn:

2961-49-1

M. Wt: 205.34 g/mol

InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04177349

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.

[Compound]

Name

liquid

Quantity

600 mL

Type

solvent

Reaction Step Two

Name

Yield

2.7%

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

205 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CCCC)C1=NC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

152 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a two-liter, three-neck flask, equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating the ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A thermometer and reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil layer was separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCC(CCCC)C1=NC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.61 mol | |

| AMOUNT: MASS | 125 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1C(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.01 mol | |

| AMOUNT: MASS | 2.3 g | |

| YIELD: PERCENTYIELD | 2.7% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.09 mol | |

| AMOUNT: MASS | 35.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04177349

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.

[Compound]

Name

liquid

Quantity

600 mL

Type

solvent

Reaction Step Two

Name

Yield

2.7%

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

205 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC(CCCC)C1=NC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

152 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a two-liter, three-neck flask, equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating the ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A thermometer and reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil layer was separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCC(CCCC)C1=NC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.61 mol | |

| AMOUNT: MASS | 125 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1C(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.01 mol | |

| AMOUNT: MASS | 2.3 g | |

| YIELD: PERCENTYIELD | 2.7% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.09 mol | |

| AMOUNT: MASS | 35.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |